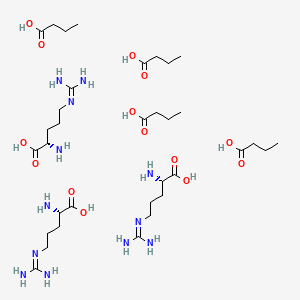

Arginine butyrate

描述

属性

CAS 编号 |

80407-72-3 |

|---|---|

分子式 |

C34H74N12O14 |

分子量 |

875.0 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid |

InChI |

InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1 |

InChI 键 |

ZVEMACCDKBQNGX-KALODSIISA-N |

SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

手性 SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |

规范 SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

同义词 |

arginine butyrate |

产品来源 |

United States |

Foundational & Exploratory

Arginine Butyrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine butyrate is a salt compound composed of the amino acid L-arginine and the short-chain fatty acid butyrate. This molecule is of significant interest in drug development due to its dual-action potential, leveraging the distinct and synergistic mechanisms of its components. Butyrate is a well-established histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that alter gene expression. This activity is central to its effects on cell proliferation, differentiation, and apoptosis. L-arginine serves as the primary substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in vasodilation, immune response, and neurotransmission. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

The biological activity of this compound is a composite of the individual actions of L-arginine and butyrate. Upon administration, the salt likely dissociates, allowing each component to exert its specific effects.

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

The primary mechanism of action of the butyrate component is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that may have been silenced.[1][2] This epigenetic modulation is the basis for many of butyrate's therapeutic effects, including the induction of fetal hemoglobin in sickle cell disease and the reactivation of viral genes in certain cancers.[3] Butyrate is a non-competitive inhibitor of class I and IIa HDACs.[4]

L-Arginine as a Nitric Oxide (NO) Precursor

L-arginine is the endogenous substrate for nitric oxide synthase (NOS), a family of enzymes responsible for the synthesis of nitric oxide.[5][6] There are three main isoforms of NOS:

-

Endothelial NOS (eNOS): Primarily found in endothelial cells, it produces NO that leads to vasodilation and plays a crucial role in cardiovascular homeostasis.

-

Neuronal NOS (nNOS): Found in neuronal tissue, it is involved in neurotransmission.

-

Inducible NOS (iNOS): Expressed in various cells, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO involved in host defense.

The conversion of L-arginine to NO and L-citrulline is a complex five-electron oxidation process.[6][7] The resulting NO is a highly reactive signaling molecule with a short half-life, mediating a wide range of physiological effects.[8]

Anti-Inflammatory Effects via NF-κB Inhibition

Butyrate has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[9][10][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon inflammatory stimuli, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Butyrate can prevent the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent pro-inflammatory cytokine expression.[9][12]

Quantitative Data

The following tables summarize key quantitative data related to the mechanisms of action of the components of this compound. It is important to note that much of the specific quantitative data for HDAC inhibition has been generated using sodium butyrate.

| Parameter | Value | Cell Line/System | Reference |

| HDAC Inhibition | |||

| IC50 (Butyrate) | 0.09 mM | HT-29 nuclear extract | [13] |

| IC50 (Sodium Butyrate) | 0.80 mM (general HDAC) | Not specified | [4] |

| Nitric Oxide Synthase Activity | |||

| Km of L-arginine for eNOS | 2.9 µM | Not specified | [14] |

Table 1: Quantitative data on HDAC inhibition and nitric oxide synthase activity.

| Cell Line | Butyrate Concentration | Duration of Treatment | Observed Effect | Reference |

| Gene Expression | ||||

| BCS-TC2 (colon cancer) | 2 mM | 4 days | 69 up-regulated and 109 down-regulated genes | [15] |

| HeLa | 5 mM | 21 hours | Increased histone acetylation | [16] |

| Cervix tumor spheroids | 0.010 mM and above | 5 to 15 days | Fragmentation and increased cell shedding | [17] |

| CHO-K1 | 2 mM (optimal) | Not specified | 2-4 fold increase in antibody production | [14] |

| Bacterial Growth | ||||

| Various strains | 55 - 250 mM | Not specified | Bacteriostatic action | [2] |

| Streptococcus B | 1.95 - 31.2 mM | Not specified | Growth stimulation | [2] |

Table 2: In vitro effective concentrations of butyrate.

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This protocol is a general method for determining HDAC activity in nuclear extracts and can be adapted to assess the inhibitory effect of this compound.

Materials:

-

Cell line of interest (e.g., HT-29 human colon carcinoma cells)

-

This compound

-

Assay buffer (25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2; pH 8.0)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., trypsin with Trichostatin A)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Nuclear Extract Preparation: Culture cells to confluency and harvest. Isolate nuclei by hypotonic lysis and dounce homogenization. Extract nuclear proteins using a high-salt buffer.

-

Assay Reaction: In a 96-well black microplate, add 150 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.

-

Add 10 µL of nuclear extract to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop and Develop: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measurement: Read the fluorescence on a fluorometer (e.g., excitation 360 nm, emission 460 nm).

-

Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of this compound and determine the IC50 value.[13]

Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[18][19][20]

Materials:

-

Cell or tissue homogenates

-

This compound (as a source of L-arginine)

-

Radiolabeled L-arginine (e.g., [³H]L-arginine)

-

Reaction buffer (e.g., 50 mM HEPES, 1 mM DTT, 1 mM MgCl₂, 0.5 mM CaCl₂)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Cation-exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation counter

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, and BH4.

-

Assay: In a microcentrifuge tube, combine the sample, reaction mixture, and a mixture of unlabeled L-arginine and radiolabeled L-arginine.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding the stop buffer.

-

Separation: Add a slurry of the cation-exchange resin to the reaction mixture to bind the unreacted [³H]L-arginine.

-

Centrifuge to pellet the resin.

-

Quantification: Transfer the supernatant containing the [³H]L-citrulline to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of [³H]L-citrulline produced, which is proportional to the NOS activity.

Signaling Pathways and Experimental Workflows

Butyrate-Mediated HDAC Inhibition and Gene Expression

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of the Epstein-Barr virus thymidine kinase gene with concomitant nucleoside antivirals as a therapeutic strategy for Epstein-Barr virus-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. butyrose.it [butyrose.it]

- 13. gsartor.org [gsartor.org]

- 14. researchgate.net [researchgate.net]

- 15. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Arginine Butyrate: A Technical Guide to Synthesis, Characterization, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine butyrate, a salt formed from the amino acid L-arginine and the short-chain fatty acid butyric acid, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It further delves into the key signaling pathways through which this compound exerts its biological effects, including its role as a histone deacetylase (HDAC) inhibitor and an inducer of Epstein-Barr virus thymidine kinase (EBV-TK). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this promising compound.

Introduction

This compound is a compound that combines the biological activities of its two constituent parts: L-arginine, a conditionally essential amino acid involved in numerous physiological processes, and butyrate, a short-chain fatty acid produced by gut microbiota with known roles in cellular differentiation and apoptosis.[1][2] The resulting salt has been investigated for its therapeutic potential in various contexts, including cancer therapy and the treatment of certain viral infections.[3][4] This guide outlines the fundamental aspects of its preparation, analytical characterization, and mechanisms of action.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. The process involves the reaction of L-arginine with butyric acid in an appropriate solvent.

Experimental Protocol: Neutralization Synthesis

A common method for the synthesis of this compound involves the direct neutralization of butyric acid with L-arginine.[5]

Materials:

-

L-Arginine

-

Butyric acid

-

Deionized water or other suitable solvent

-

pH meter

-

Stir plate and stir bar

Procedure:

-

Dissolve a molar equivalent of L-arginine in a minimal amount of deionized water with continuous stirring.

-

Slowly add a molar equivalent of butyric acid to the arginine solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.

-

Monitor the pH of the reaction mixture continuously. Continue the addition of butyric acid until the pH of the solution reaches 7.4.[5]

-

Once the desired pH is achieved, the reaction is considered complete.

-

The resulting solution of this compound can be used directly for in vitro studies or further processed for purification and isolation of the solid salt.

Purification (General Procedure):

-

Lyophilization: The aqueous solution of this compound can be freeze-dried to obtain a solid powder.

-

Crystallization: Recrystallization from a suitable solvent system can be employed to obtain a more purified crystalline product. The choice of solvent will depend on the solubility characteristics of this compound.

Note: The stoichiometry of the salt can vary, with reports of L-Arginine, butanoate (3:4) being one form.[6] The precise molar ratios of reactants should be adjusted accordingly to synthesize the desired salt form.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₇₄N₁₂O₁₄ | [6] |

| Molecular Weight | 875.0 g/mol | [6] |

| CAS Number | 80407-72-3 | [6] |

Spectroscopic and Chromatographic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the arginine and butyrate moieties. The chemical shifts of the protons on the arginine backbone and sidechain, as well as the aliphatic protons of butyrate, will confirm the presence of both components.[7][8]

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct peaks corresponding to the carbonyl carbon of butyrate and the various carbon atoms of the arginine molecule.[9]

Table 1: Predicted ¹H NMR Chemical Shifts for Arginine and Butyrate Moieties

| Moiety | Proton | Predicted Chemical Shift (ppm) |

| Arginine | α-CH | ~3.7 |

| β-CH₂ | ~1.9 | |

| γ-CH₂ | ~1.7 | |

| δ-CH₂ | ~3.2 | |

| Guanidino-NH | 7.0 - 8.5 | |

| Butyrate | α-CH₂ | ~2.2 |

| β-CH₂ | ~1.6 | |

| γ-CH₃ | ~0.9 |

Note: Predicted shifts are based on typical values for the individual components and may vary in the salt form and depending on the solvent used.[10]

Table 2: Predicted ¹³C NMR Chemical Shifts for Arginine and Butyrate Moieties

| Moiety | Carbon | Predicted Chemical Shift (ppm) |

| Arginine | C=O | ~175 |

| α-C | ~55 | |

| β-C | ~29 | |

| γ-C | ~25 | |

| δ-C | ~41 | |

| Guanidino-C | ~157 | |

| Butyrate | C=O | ~180 |

| α-C | ~37 | |

| β-C | ~19 | |

| γ-C | ~14 |

Note: Predicted shifts are based on typical values for the individual components and may vary in the salt form and depending on the solvent used.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the ionic nature of this compound. The mass spectrum would be expected to show peaks corresponding to the arginine cation and the butyrate anion, as well as potential clusters or adducts.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing characteristic fragmentation patterns for both arginine and butyrate that can confirm the identity of the compound.[11][12][13]

Table 3: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry

| Ion | Formula | Expected m/z |

| Arginine (protonated) | C₆H₁₅N₄O₂⁺ | 175.1195 |

| Butyrate (deprotonated) | C₄H₇O₂⁻ | 87.0446 |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for both the arginine and butyrate components.

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine/Guanidinium) | Stretching | 3400-3100 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylate) | Stretching | 1650-1550 |

| N-H (Amine/Guanidinium) | Bending | 1650-1580 |

| C-N | Stretching | 1250-1020 |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the ionic nature of the salt.[14][15][16][17]

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column or a mixed-mode column suitable for the separation of polar and ionic compounds.[18][19][20]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[21]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bond of arginine and the carboxyl group of butyrate.[19] Mass spectrometry can also be coupled with HPLC (LC-MS) for more specific detection and quantification.

-

Standard Preparation: A standard curve should be generated using known concentrations of purified this compound to allow for accurate quantification.

Core Signaling Pathways of this compound

This compound's biological effects are primarily attributed to the actions of its butyrate component, which is a known modulator of several key cellular signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[22] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[23]

Experimental Protocol: HDAC Inhibition Assay

A common method to assess HDAC inhibitory activity is to use a commercially available HDAC activity assay kit. These kits typically utilize a fluorogenic substrate that, upon deacetylation by HDACs and subsequent processing, produces a fluorescent signal.

-

Isolate nuclear extracts from cells of interest.

-

Incubate the nuclear extracts with the fluorogenic HDAC substrate in the presence and absence of varying concentrations of this compound.

-

After a defined incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

A decrease in fluorescence in the presence of this compound indicates HDAC inhibition. A known HDAC inhibitor, such as Trichostatin A (TSA), should be used as a positive control.[24]

Induction of Epstein-Barr Virus Thymidine Kinase (EBV-TK)

In the context of Epstein-Barr virus (EBV)-associated malignancies, this compound has been shown to induce the expression of the viral thymidine kinase (TK) gene in latently infected cells.[3] EBV-TK can phosphorylate antiviral prodrugs like ganciclovir, converting them into their active cytotoxic form. This activation leads to the selective destruction of EBV-infected tumor cells.[4]

Experimental Protocol: EBV-TK Induction Assay

-

Culture EBV-positive lymphoma cell lines (e.g., P3HR1).

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the EBV-TK gene.

-

Alternatively, perform a Western blot to detect the expression of the EBV-TK protein.

-

To assess the functional consequence, co-treat the cells with this compound and ganciclovir and measure cell viability using an MTT assay or similar method. A synergistic cytotoxic effect would indicate successful induction of EBV-TK activity.[25][26]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate can also act as a ligand for several G-protein coupled receptors (GPCRs), including GPR41, GPR43, and GPR109a.[27] Activation of these receptors can trigger various downstream signaling cascades. For instance, the activation of GPR41 and GPR43, which are coupled to Gi/o proteins, can lead to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream transcription factors like the cAMP response element-binding protein (CREB).[27]

Experimental Protocol: GPCR Activation Assay

-

Utilize a cell line that endogenously expresses the GPCR of interest (e.g., GPR41, GPR43, or GPR109a) or a cell line transiently or stably transfected with the receptor.

-

Treat the cells with varying concentrations of this compound.

-

Measure the downstream signaling events. For Gi/o-coupled receptors, this can involve measuring intracellular cAMP levels using an ELISA-based assay. A decrease in cAMP levels upon treatment would indicate receptor activation.

-

For Gq-coupled receptors, changes in intracellular calcium levels can be measured using fluorescent calcium indicators.

-

Reporter gene assays, where a reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to the signaling pathway (e.g., a CRE-luciferase reporter for the cAMP/PKA pathway), can also be used to assess receptor activation.[27]

Arginine Dihydrolase Pathway and Butyrate Production

The arginine dihydrolase pathway, encoded by the arc operon in some gut bacteria, catabolizes arginine, leading to the production of ornithine, ammonia, and ATP.[28] This pathway can influence the gut microbial environment by increasing pH through ammonia production.[1][2] Alterations in the gut microbiota composition and pH can, in turn, affect the populations of butyrate-producing bacteria and consequently, the overall production of butyrate.[28][29] While this pathway is not a direct action of exogenously administered this compound, it is a relevant biological pathway to consider in the context of arginine and butyrate metabolism in vivo.

Conclusion

This compound is a compound with significant therapeutic potential, stemming from its ability to modulate fundamental cellular processes. This guide has provided a detailed overview of its synthesis via a neutralization reaction and outlined the key analytical techniques for its characterization. Furthermore, it has elucidated the primary signaling pathways through which this compound exerts its effects, namely HDAC inhibition, induction of EBV-TK, and modulation of GPCR signaling. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and explore the therapeutic applications of this compound. Further research to delineate more detailed synthesis and purification protocols and to obtain a comprehensive set of characterization data for various salt forms will be invaluable to the scientific community.

References

- 1. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE19705233A1 - Preparation of stable, orally administered arginine solutions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. compoundchem.com [compoundchem.com]

- 11. Fragmentation chemistry of [M + Cu]+ peptide ions containing an N-terminal arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]

- 20. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. helixchrom.com [helixchrom.com]

- 22. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Short, Discontinuous Exposure to Butyrate Effectively Sensitizes Latently EBV-Infected Lymphoma Cells to Nucleoside Analogue Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aurigeneservices.com [aurigeneservices.com]

- 27. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginine Butyrate: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine butyrate, a salt formed from the amino acid L-arginine and the short-chain fatty acid butyric acid, has garnered significant interest in the pharmaceutical and biomedical fields. This is primarily attributed to the biological activities of its constituent parts, particularly the role of butyrate as a histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth overview of the core chemical properties and stability profile of this compound, offering crucial information for its development as a therapeutic agent. The document summarizes key physicochemical data, outlines detailed experimental protocols for its analysis and stability assessment, and visualizes its relevant signaling pathways.

Chemical Properties

This compound is an ionic salt. While various salt forms may exist, the most commonly referenced is the 1:1 salt. It is crucial for researchers to characterize the specific salt form they are working with, as properties can vary.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (1:1 salt) is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid | IUPAC |

| CAS Number | 80407-72-3 | Chemical Abstracts Service |

| Molecular Formula | C10H22N4O4 | Calculated |

| Molecular Weight | 262.31 g/mol | Calculated[1][2] |

| Appearance | White to off-white crystalline powder | General knowledge |

| pKa | Estimated ~4.8 (butyric acid) and ~9.0, ~12.5 (arginine) | Based on individual components[3][4][5][6] |

| Solubility | Likely soluble in water. Butyric acid is miscible with water, and L-arginine has a solubility of 182 mg/mL in water.[7] | Inferred from component properties |

| LogP | 1.42390 | [1] |

Note: PubChem also lists a 3:4 salt of L-Arginine and butanoate (C34H74N12O14, MW: 875.0 g/mol ) under the same CAS number.[8] Researchers should verify the stoichiometry of their specific material.

Stability Profile

The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. The primary degradation pathway is hydrolysis, leading to the dissociation of the salt into L-arginine and butyric acid.[9]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted according to ICH Q1A(R2) guidelines.[10][11]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Condition | Proposed Experimental Parameters | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the salt |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the salt |

| Oxidative | 3% H2O2 at room temperature for 24 hours | Oxidation of the arginine moiety |

| Thermal | 80°C for 48 hours | Decomposition |

| Photolytic | ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter) | Photodegradation |

Stability in Solution

A pharmacokinetic study of this compound administered in vivo showed a short half-life of butyrate (less than 5 minutes in mice and rabbits, and a biphasic elimination in humans with half-lives of 0.5 and 13.7 minutes), indicating rapid dissociation and metabolism.[12][13] This suggests that in aqueous solutions at physiological pH, this compound likely exists in equilibrium with its constituent ions.

Experimental Protocols

Quantification of this compound (as Butyrate)

Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection.

Objective: To quantify the butyrate component of this compound in a given sample.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometer (MS) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in water. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the this compound sample in water to a known concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at 210 nm or MS with appropriate settings for butyrate detection.

-

-

Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area of butyrate against the concentration of the standards. Determine the concentration of butyrate in the samples from the calibration curve.

Forced Degradation Study Protocol

Objective: To assess the stability of this compound under stress conditions.

Procedure:

-

Prepare a stock solution of this compound in water.

-

Aliquot the stock solution into separate vials for each stress condition (acid, base, oxidative, thermal, photolytic) as outlined in Table 2.

-

For thermal and photolytic studies, a solid sample of this compound should also be tested.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each condition.

-

Neutralize the acid and base-stressed samples.

-

Analyze all samples by the validated HPLC method to determine the remaining percentage of butyrate and to detect the formation of any degradation products.

Signaling Pathways

The biological effects of this compound are largely attributed to the activity of butyrate as a histone deacetylase (HDAC) inhibitor. This inhibition leads to the modulation of various signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.

Histone Deacetylase (HDAC) Inhibition

Butyrate inhibits HDAC activity, leading to hyperacetylation of histones.[14] This reduces the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure. This altered chromatin state allows for the transcription of various genes.

Caption: Mechanism of HDAC inhibition by butyrate derived from this compound.

NF-κB Signaling Pathway

Butyrate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[15][16][17][18][19] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, which normally sequesters NF-κB in the cytoplasm.

Caption: Inhibition of the NF-κB inflammatory pathway by butyrate.

p53 Signaling Pathway

Butyrate can modulate the p53 tumor suppressor pathway.[20][21][22] As an HDAC inhibitor, butyrate can lead to the acetylation of p53, which can enhance its stability and transcriptional activity, promoting the expression of genes involved in cell cycle arrest and apoptosis.

Caption: Modulation of the p53 signaling pathway by butyrate.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. Key takeaways for researchers and drug development professionals include the importance of characterizing the specific salt form of this compound, its primary degradation pathway via hydrolysis, and its significant biological activity as an HDAC inhibitor that modulates critical cellular signaling pathways. The provided experimental protocols offer a starting point for the analytical and stability testing required for its further development as a potential therapeutic agent. Further research is warranted to obtain more quantitative data on its solubility and stability under various formulation and storage conditions.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Ch27 pKa and pI values [chem.ucalgary.ca]

- 6. Amino Acids [vanderbilt.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound (EVT-1592372) | 80407-72-3 [evitachem.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Butyrate inhibits interleukin-1-mediated nuclear factor-kappa B activation in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Bioinformatic Dissecting of TP53 Regulation Pathway Underlying Butyrate-induced Histone Modification in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Upregulation of Annexin A1 Expression by Butyrate in Human Colon Adenocarcinoma Cells: Role of p53, NF-Y, and p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Butyrate modulates DNA-damage-induced p53 response by induction of p53-independent differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginine Butyrate: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine butyrate, a compound formed from the amino acid L-arginine and the short-chain fatty acid butyrate, has emerged as a molecule of significant interest in therapeutic research. Its multifaceted biological activities, primarily driven by the butyrate moiety's ability to inhibit histone deacetylases (HDACs), have been investigated in a range of diseases, including hemoglobinopathies, genetic disorders, and cancer. This technical guide provides an in-depth overview of the core biological functions of this compound, detailing its mechanisms of action, effects on cellular signaling pathways, and key experimental findings. The information is presented to support further research and drug development efforts in leveraging the therapeutic potential of this compound.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism through which this compound exerts its biological effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes that are otherwise silenced.[1][2] This epigenetic modification is central to the diverse downstream effects of this compound.

Key Biological Functions and Therapeutic Applications

Induction of Fetal Hemoglobin

This compound has been extensively studied for its ability to induce the expression of the fetal hemoglobin (HbF) gene (γ-globin).[3][4][5] Increased levels of HbF can ameliorate the clinical symptoms of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, by compensating for the defective adult hemoglobin. The induction of γ-globin expression is a direct consequence of HDAC inhibition in erythroid precursor cells.

Clinical Trial Data: this compound in Hemoglobinopathies

| Indication | Dosage | Treatment Duration | Key Outcomes | Reference(s) |

| Sickle Cell Disease | 250-500 mg/kg/day (pulse therapy) | Mean of 29.9 weeks | Mean HbF increased from 7.2% to 21.0% | [3][6][7] |

| Sickle Cell Disease | 166-666 mg/kg/day (weekly infusions) | Mean of 15 weeks | Increased HbF levels in 3 of 6 patients | [7] |

| β-thalassemia & Sickle Cell Disease | 500-2000 mg/kg/day | 10 weeks | No significant hematologic response | [8][9] |

Anticancer Activity

This compound exhibits anticancer properties through several mechanisms, including the induction of cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[10][11][12][13] These effects are largely attributed to the butyrate-mediated HDAC inhibition, which leads to the altered expression of genes involved in cell proliferation and survival.

2.2.1. Epstein-Barr Virus (EBV)-Associated Malignancies

A notable application of this compound is in the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies.[11][14][15][16][17][18][19][20][21] In latently infected cells, EBV does not express its thymidine kinase (TK), rendering antiviral drugs like ganciclovir ineffective. This compound induces the expression of the viral TK gene, thereby sensitizing the cancer cells to ganciclovir, which is then converted into its cytotoxic form.[14][15][16][18][20]

Clinical Trial Data: this compound in EBV-Associated Malignancies

| Indication | Dosage of this compound | Co-administered Drug | Key Outcomes | Reference(s) |

| Refractory EBV+ Lymphoid Malignancies | 500-2000 mg/kg/day | Ganciclovir | 5 complete responses and 5 partial responses in 15 patients | [17][19] |

Wound Healing

Clinical studies have demonstrated the efficacy of this compound in promoting the healing of refractory leg ulcers in patients with sickle cell disease.[13] The precise mechanisms are not fully elucidated but may involve improved blood flow and tissue repair processes.

Clinical Trial Data: this compound in Sickle Cell Ulcers

| Treatment Arm | Initial Mean Ulcer Area (cm²) | Mean Ulcer Area after 12 weeks (cm²) | Complete Healing Rate | Reference(s) |

| This compound + Standard Care | 50.6 | 28.3 | 30% | [13] |

| Standard Care Alone | 25.7 | 23.2 | 8% | [13] |

Modulation of Cellular Signaling Pathways

The biological functions of this compound are underpinned by its ability to modulate a variety of intracellular signaling pathways.

Cell Cycle Regulation and Apoptosis

Butyrate induces cell cycle arrest, primarily at the G1/S and G2/M transitions, by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/CIP1.[1][10][12] This is a direct consequence of HDAC inhibition and subsequent histone hyperacetylation at the p21 promoter.[1] Furthermore, butyrate can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22]

Wnt/β-catenin Signaling Pathway

Butyrate has been shown to hyperactivate the Wnt/β-catenin signaling pathway in some cancer cells, which paradoxically leads to apoptosis.[23] This effect is thought to be mediated through the modulation of histone acetylation and the activity of co-activators like p300.

PI3K/Akt Signaling Pathway

Butyrate can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, through the inhibition of HDAC3.[23] This contributes to its anti-cancer effects.

JAK/STAT Signaling Pathway

The inhibition of HDACs by butyrate can lead to a decrease in the activity of STAT3, a transcription factor involved in cell proliferation, survival, and migration.[23]

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.[22]

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium

-

This compound solution (sterile)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed 200 µL of cell suspension (approximately 5 x 10⁴ cells/mL) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, replace the medium with 100 µL of fresh medium containing 10 µL of CCK-8 solution.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol outlines the steps for detecting changes in protein expression in cells treated with this compound.[5][24][25]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a framework for investigating changes in histone acetylation at specific gene promoters in response to this compound treatment.[26][27]

Materials:

-

Cells treated with this compound and control cells

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Antibody against acetylated histones (e.g., anti-acetyl-H3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating the samples.

-

Digest the proteins with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Quantify the enrichment of specific DNA sequences using qPCR.

Conclusion

This compound is a promising therapeutic agent with a well-defined primary mechanism of action centered on HDAC inhibition. This activity translates into a diverse range of biological functions, including the induction of fetal hemoglobin, anticancer effects through the modulation of cell cycle and apoptosis, and the promotion of wound healing. The ability of this compound to modulate key signaling pathways such as Wnt, PI3K/Akt, and JAK/STAT further underscores its potential in various disease contexts. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on elucidating the full spectrum of its molecular targets and optimizing its delivery and therapeutic efficacy in clinical settings.

References

- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short, Discontinuous Exposure to Butyrate Effectively Sensitizes Latently EBV-Infected Lymphoma Cells to Nucleoside Analogue Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 6. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustained Induction of Fetal Hemoglobin by Pulse Butyrate Therapy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Low doses of this compound derivatives improve dystrophic phenotype and restore membrane integrity in DMD models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ascopubs.org [ascopubs.org]

- 18. DE19705233A1 - Preparation of stable, orally administered arginine solutions - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Epstein--Barr virus post-transplant lymphoproliferative disease and virus-specific therapy: pharmacological re-activation of viral target genes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mixture of Arginine, Glutamine, and β-hydroxy-β-methyl Butyrate Enhances the Healing of Ischemic Wounds in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-rad.com [bio-rad.com]

- 25. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. med.uio.no [med.uio.no]

- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

Arginine Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine butyrate, a compound formed from the amino acid arginine and the short-chain fatty acid butyrate, is a promising therapeutic agent with a primary mechanism of action centered on the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis. This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's function as an HDAC inhibitor, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction to Histone Deacetylase Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation results in a more condensed chromatin structure, restricting the access of transcription factors to DNA and leading to transcriptional repression. By inhibiting HDACs, compounds like butyrate prevent the removal of these acetyl groups, maintaining a more open chromatin state and facilitating gene expression.[1][2] Butyrate and its derivatives are of significant interest in drug development due to their potential to reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[1][3][4]

This compound: Mechanism of Action

The active component, butyrate, acts as a non-competitive inhibitor of class I and class II histone deacetylases.[5] This inhibition leads to an accumulation of acetylated histones, a hallmark of transcriptionally active chromatin.[1] The resulting changes in gene expression are fundamental to the diverse biological effects of this compound.

One of the key pathways affected is the transcriptional activation of the p21(Waf1/Cip1) gene.[1] Butyrate-mediated HDAC inhibition leads to the hyperacetylation of histones at the p21 promoter, a process often mediated through Sp1/Sp3 binding sites.[1] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in arresting the cell cycle at the G1 phase.[6]

Quantitative Data on HDAC Inhibition and Biological Effects

The following tables summarize key quantitative data related to the HDAC inhibitory activity of butyrate and the clinical and preclinical effects of this compound.

| Compound | Parameter | Value | Cell Line/Model | Reference |

| Sodium Butyrate | IC50 for HDAC inhibition | 0.80 mM | Not specified | [5] |

| This compound | Upregulation of IL-2Rβ | - | Leukemia cells | [7] |

| This compound | Increase in utrophin expression | ~2-fold | mdx mice (Duchenne muscular dystrophy model) | [8] |

| This compound | Decrease in creatine kinase levels | 45-70% | mdx mice | [8] |

| Clinical Trial (this compound) | Indication | Dosage | Key Outcomes | Reference |

| Phase 1/2 | Refractory EBV-associated lymphoid malignancies | 500-2000 mg/kg/day (continuous infusion) | MTD established at 1000 mg/kg/day. 10 of 15 patients showed significant antitumor responses (4 complete responses, 6 partial responses).[9][10][11] | [9][10] |

| Phase 2 | Refractory sickle cell leg ulcers | 500 mg/kg/day, 5 days/week for 12 weeks | 30% of ulcers in the treatment arm healed completely versus 8% in the control arm.[12] | [12] |

Signaling Pathways Modulated by this compound

The inhibition of HDACs by butyrate instigates a cascade of events that modulate various signaling pathways critical for cell fate.

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This protocol provides a general framework for measuring HDAC activity in nuclear extracts treated with butyrate.

Objective: To quantify the inhibitory effect of this compound on HDAC activity.

Materials:

-

HDAC assay kit (colorimetric or fluorometric)

-

Nuclear extraction buffer

-

Treated and untreated cells

-

Sodium butyrate or this compound

-

Trichostatin A (TSA) as a positive control

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound for a specified time. Include untreated and positive control (TSA) wells.

-

Nuclear Extraction: Harvest cells and perform nuclear extraction according to a standard protocol to isolate nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).

-

HDAC Activity Assay:

-

Add equal amounts of nuclear protein extract to the wells of a microplate.

-

Add the HDAC substrate and assay buffer provided in the kit.

-

Incubate the plate according to the manufacturer's instructions to allow for deacetylation.

-

Add the developer solution to stop the reaction and generate a signal (colorimetric or fluorescent).

-

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the untreated control.

Western Blot for Histone Acetylation

Objective: To visualize the effect of this compound on the acetylation status of specific histone proteins.

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with primary antibodies against acetylated and total histone proteins.

-

Secondary Antibody and Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

Therapeutic Applications and Future Directions

This compound has shown promise in various therapeutic contexts, particularly in oncology and genetic disorders. Its ability to induce the expression of viral thymidine kinase in Epstein-Barr virus (EBV)-associated malignancies sensitizes cancer cells to antiviral drugs like ganciclovir, offering a targeted therapeutic strategy.[9][10] Furthermore, its role in inducing fetal hemoglobin has been explored for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia.[10] The compound has also demonstrated potential in treating Duchenne muscular dystrophy by increasing the expression of the dystrophin homolog utrophin.[8]

Future research will likely focus on optimizing dosing regimens, exploring combination therapies, and identifying predictive biomarkers to personalize treatment with this compound. A deeper understanding of its effects on the broader epigenome and its interplay with other cellular signaling pathways will be crucial for expanding its therapeutic applications.

Conclusion

This compound is a potent histone deacetylase inhibitor with a well-defined mechanism of action that translates into significant biological effects with therapeutic potential. By promoting histone hyperacetylation and modulating gene expression, it can influence cell fate in a manner that is beneficial for treating a range of diseases, from cancer to genetic disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising compound.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a therapeutic candidate for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginine Butyrate and the Nitric Oxide Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine butyrate is a dual-function molecular compound designed to synergistically leverage two critical cellular pathways: the nitric oxide (NO) signaling cascade and the epigenetic regulation of gene expression. Comprising the amino acid L-arginine and the short-chain fatty acid butyrate, this compound offers a multi-pronged therapeutic potential. L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which produce the vital signaling molecule nitric oxide.[1] Butyrate functions as a histone deacetylase (HDAC) inhibitor, modifying chromatin structure and influencing the transcription of a wide array of genes, including those integral to the NO pathway.[2]

This technical guide provides an in-depth exploration of the interplay between this compound and the nitric oxide pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support research and development in this area.

Mechanism of Action: A Dual Approach

The therapeutic action of this compound is rooted in its two constituent components, which act in concert to modulate nitric oxide bioavailability and its downstream effects.[3]

-

L-Arginine as a Substrate for Nitric Oxide Synthase (NOS): Nitric oxide is synthesized from L-arginine by a family of NOS enzymes.[4] By providing a direct substrate, the arginine component of the compound can enhance NO production, particularly in states of L-arginine deficiency or when NOS expression is upregulated.[1][4] This is crucial for processes like vasodilation, neurotransmission, and immune response.[1]

-

Butyrate as a Histone Deacetylase (HDAC) Inhibitor: The butyrate moiety inhibits Class I and II HDACs.[2] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate promotes histone hyperacetylation, opening up the chromatin and allowing for the transcription of various genes.[2] This mechanism can influence the expression levels of the NOS isoforms themselves (e.g., endothelial NOS - eNOS, and inducible NOS - iNOS), thereby regulating the cell's capacity for NO production.[5]

The synergistic potential of this compound was demonstrated in studies on Duchenne muscular dystrophy (DMD), where the compound was shown to upregulate utrophin, a dystrophin homologue, and improve the dystrophic phenotype in mdx mice.[3] This effect is attributed to the combined action of enhanced NO signaling and HDAC inhibition.[3]

Signaling Pathways

The interaction between this compound and the NO pathway involves several key steps, from substrate provision to epigenetic modulation and downstream signaling.

Quantitative Data Summary

While direct quantitative data on nitric oxide production following this compound administration is limited in the available literature, studies on its constituent parts and its downstream effects provide valuable insights. The primary quantitative evidence for this compound's efficacy comes from preclinical models of Duchenne muscular dystrophy.

| Parameter | Model System | Treatment | Result | Citation |

| Utrophin Expression | mdx Mice | This compound (continuous IP admin) | Near 2-fold increase in skeletal muscle, heart, and brain | [3] |

| Cultured Human Myotubes | This compound | 2-fold increase | [3] | |

| mdx Mice | This compound (250 mg/kg/day IP, 6 months) | 28% increase in gastrocnemius muscle (Western blot) | [6] | |

| Creatine Kinase (CK) | Adult mdx Mice | This compound (continuous IP admin) | 45% decrease in serum CK level | [3] |

| Newborn mdx Mice | This compound (continuous IP admin) | 70% decrease in serum CK level | [3] | |

| Adult mdx Mice | This compound (intermittent admin) | 50% decrease in serum CK level | [3] | |

| Muscle Function/Health | Adult mdx Mice | This compound (continuous IP admin) | 23% increase in isometric force; 30% decrease in necrotic area | [3] |

| mdx Mice | This compound (oral admin, 6 months) | 20-23% prevention of reduction in ejection fraction/fractional shortening | [7] | |

| Nitric Oxide Release | J774.16 Macrophages (with yeast) | Sodium Butyrate (20 or 40 mM) | Significant increase in NO release vs. control (yeast alone) | [8] |

| iNOS Expression | Wistar Rat (L-Arginine induced pancreatitis) | Sodium Butyrate (800 mg/kg/day) | Significant decrease in iNOS protein expression | [9] |

| Juvenile Diabetic Rats | Sodium Butyrate (500 mg/kg/day) | Significant decrease in eNOS and iNOS expression in the kidney | [5] |

Experimental Protocols

Accurate quantification of the effects of this compound requires robust and validated experimental methodologies. Below are detailed protocols for key assays relevant to this field of study.

Protocol 1: Measurement of Nitric Oxide Production via Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids or cell culture supernatants.

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo compound that absorbs light strongly at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.

Materials:

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. (Store protected from light).

-

-

Sodium Nitrite (NaNO₂) Standard (1 mM stock solution).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

-

Sample (e.g., cell culture supernatant).

Procedure:

-

Standard Curve Preparation:

-

Prepare a fresh series of sodium nitrite standards by diluting the 1 mM stock solution in the same medium as the samples (e.g., cell culture medium). Typical concentrations range from 1 to 100 µM.

-

Add 50 µL of each standard concentration to individual wells of the 96-well plate in duplicate. Include a blank control (50 µL of medium).

-

-

Sample Preparation:

-

Centrifuge cell culture samples to pellet any cells or debris.

-

Add 50 µL of the sample supernatant to separate wells in duplicate.

-

-

Griess Reaction:

-

Freshly mix equal volumes of Griess Reagent Component A and Component B.

-

Add 50 µL of the mixed Griess reagent to each well containing standards and samples.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all standard and sample readings.

-

Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity is often determined by monitoring the conversion of radiolabeled L-arginine to L-citrulline. Commercial colorimetric kits are also available that measure NO production indirectly.

Principle (Colorimetric Kit Method): This assay measures NOS activity by quantifying the nitric oxide produced. The NO generated by NOS is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase. The total nitrite is then measured using the Griess reaction. The activity of NOS is proportional to the total nitrite generated.

Materials:

-

Commercial NOS Activity Assay Kit (containing assay buffer, NOS substrate (L-arginine), cofactors like NADPH, nitrate reductase, and Griess reagents).

-

Tissue or cell lysates.

-

96-well microplate.

-

Microplate reader.

-

Homogenizer and centrifuge.

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in the provided assay buffer on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) and determine its protein concentration (e.g., via Bradford or BCA assay).

-

-

Reaction Setup:

-

Prepare a Nitrite Standard curve as described in the Griess assay protocol.

-

For each sample, prepare two reactions: one for total activity and a background control.

-

Add sample lysate (containing a specific amount of protein, e.g., 100-200 µg) to the respective wells. Adjust the volume with assay buffer.

-

-

NOS Reaction:

-

Prepare a Reaction Mix containing the NOS substrate (L-arginine) and necessary cofactors as per the kit's instructions.

-

Add the Reaction Mix to the sample wells (but not the background control wells).

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for NO production.

-

-

Nitrate Reduction & Griess Reaction:

-

Add nitrate reductase to all wells (standards and samples) to convert any nitrate to nitrite. Incubate as recommended.

-

Add the Griess reagents to all wells.

-

Incubate for 10-15 minutes at room temperature.

-

-

Measurement and Calculation:

-

Measure absorbance at 540 nm.

-

Subtract the background control absorbance from the sample absorbance.

-

Calculate the amount of nitrite produced using the standard curve.

-

NOS activity is typically expressed as pmol of NO produced per minute per mg of protein.

-

Conclusion and Future Directions

This compound presents a compelling pharmacological profile by simultaneously providing a substrate for nitric oxide synthesis and epigenetically modulating gene expression. Preclinical data, particularly in the context of Duchenne muscular dystrophy, demonstrates its potential to yield significant therapeutic benefits through this synergistic action.[3][10] The butyrate component's ability to influence NOS gene expression—either decreasing iNOS in inflammatory contexts or potentially enhancing eNOS activity—adds a layer of regulatory complexity that warrants further investigation.[5][9]

For drug development professionals, the dual mechanism of this compound suggests its applicability in a range of pathologies characterized by endothelial dysfunction, impaired NO bioavailability, and inflammatory gene expression. Future research should focus on elucidating the precise context-dependent effects of butyrate on different NOS isoforms and obtaining direct quantitative measurements of NO production and NOS activity in response to this compound in various cell and animal models. Such data will be critical for optimizing dosing strategies and identifying the most promising therapeutic applications for this innovative compound.

References

- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a therapeutic candidate for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sodium butyrate, a HDAC inhibitor ameliorates eNOS, iNOS and TGF-β1-induced fibrogenesis, apoptosis and DNA damage in the kidney of juvenile diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and Molecular Effects of this compound and Prednisone on Muscle and Heart in the mdx Mouse Model of Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]

- 7. This compound per os protects mdx mice against cardiomyopathy, kyphosis and changes in axonal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium Butyrate Ameliorates L-Arginine-Induced Pancreatitis and Associated Fibrosis in Wistar Rat: Role of Inflammation and Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Arginine Butyrate in Gut Microbiota Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between dietary components, the gut microbiota, and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Among the key microbial metabolites, the short-chain fatty acid (SCFA) butyrate stands out for its pleiotropic beneficial effects on the host, particularly in maintaining gut homeostasis. Arginine, a conditionally essential amino acid, not only serves as a building block for proteins but also participates in critical metabolic pathways within the gut microbiome, influencing microbial community structure and function. This technical guide provides an in-depth exploration of the interactions between arginine and butyrate at the level of the gut microbiota, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of targeting the arginine-butyrate-microbiota axis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the interactions between arginine, butyrate, and the gut microbiota.

Table 1: Effects of Arginine Metabolism by Gut Microbiota on Community Composition and Metabolite Production

| Experimental Model | Intervention | Key Findings | Reference |

| In vitro human gut community | Engineered E. coli Nissle 1917 with inducible arginine dihydrolase (arc) operon | arc operon activity stabilized environmental pH, which in turn altered the abundance of butyrate-producing bacteria and enhanced butyrate production in a physiologically relevant pH range.[1][2] | |

| Murine model (germ-free mice) | Colonization with engineered E. coli Nissle 1917 (WT vs. Δarc) and a high arginine diet (5% total arginine) | The arc operon conferred a colonization disadvantage in vivo. However, its activity modulated the abundance of butyrate producers in the mammalian gut.[1][2] | |